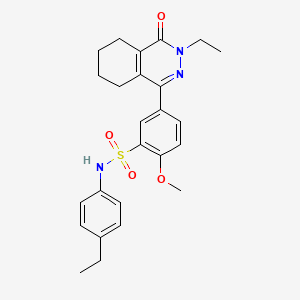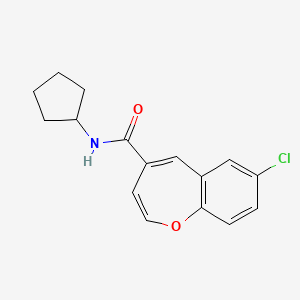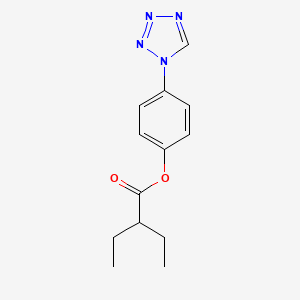![molecular formula C21H21N3O3 B11318193 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B11318193.png)
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a dioxino-benzimidazole core and a tetrahydro-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the dioxino-benzimidazole core through cyclization reactions. Subsequent steps involve the introduction of the tetrahydro-naphthalenyl group via substitution reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, strong acids or bases, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: Shares a similar dioxino-benzimidazole core but differs in the substituent groups.
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F]BENZIMIDAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C21H21N3O3/c25-21(23-16-7-3-5-14-4-1-2-6-15(14)16)12-24-13-22-17-10-19-20(11-18(17)24)27-9-8-26-19/h1-2,4,6,10-11,13,16H,3,5,7-9,12H2,(H,23,25) |
InChI Key |
UWBWRZRWOKBHJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C=NC4=CC5=C(C=C43)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318125.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11318130.png)





![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11318165.png)
![Butyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11318167.png)

![Propan-2-yl 3-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B11318175.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318177.png)
![3-Methyl-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11318180.png)
![7-(4-fluorophenyl)-N-methyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11318184.png)
